tert-Butyl 3-fluoroazepane-1-carboxylate
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Overview
Description
tert-Butyl 3-fluoroazepane-1-carboxylate: is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen The tert-butyl group and the fluoro substituent on the azepane ring make this compound particularly interesting for various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoroazepane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroazepane and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-fluoroazepane is reacted with tert-butyl chloroformate in an organic solvent like dichloromethane at low temperatures to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-fluoroazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed:
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is 3-fluoroazepane-1-carboxylic acid.
Reduction: The major products are reduced forms of the original compound, such as alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl 3-fluoroazepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of fluorinated azepanes on biological systems. It may serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoroazepane-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and other interactions, while the azepane ring can provide structural stability. The tert-butyl group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 3-fluoroazepane-1-carboxylate is unique due to the presence of the fluoro group on the azepane ring. This fluorine atom can significantly alter the compound’s chemical and physical properties compared to its non-fluorinated analogs. The presence of the tert-butyl group also adds steric bulk, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 3-fluoroazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYLDUOKPXIXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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